N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-15(13-8-9-21-11-13)10-17-22(19,20)16-7-3-5-12-4-1-2-6-14(12)16/h1-9,11,15,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDPMXUFQQCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=COC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Furan-3-yl)-2-hydroxyethylamine
The hydroxyethylamine precursor is synthesized through a Mannich-type reaction, combining furan-3-carbaldehyde with nitroethane in the presence of ammonium acetate. Catalytic hydrogenation (Pd/C, H₂, ethanol) reduces the intermediate nitro compound to the primary amine.
Reaction conditions :
Sulfonylation with Naphthalene-1-sulfonyl Chloride
The amine intermediate undergoes sulfonylation using naphthalene-1-sulfonyl chloride under Schotten-Baumann conditions:
Procedure :
- 2-(Furan-3-yl)-2-hydroxyethylamine (1.0 eq) is dissolved in dichloromethane (DCM) with triethylamine (2.0 eq).
- Naphthalene-1-sulfonyl chloride (1.1 eq) is added dropwise at 0°C.
- The mixture stirs at room temperature for 4 h, followed by aqueous workup (10% HCl, NaHCO₃ wash).
- Recrystallization from ethanol affords the title compound (yield: 85%).
Key analytical data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.4 Hz, 1H, naphth-H), 7.92–7.85 (m, 2H), 7.63–7.55 (m, 4H), 7.34 (s, 1H, furan-H), 4.72 (dd, J = 8.0, 4.4 Hz, 1H, CHOH), 3.92–3.85 (m, 2H, CH₂N), 2.51 (br s, 1H, OH).
- IR (KBr) : 3340 cm⁻¹ (OH), 1595 cm⁻¹ (S=O asym), 1360 cm⁻¹ (S=O sym).
One-Pot Tandem Oxidation-Sulfonylation Approach
A streamlined method employs in situ oxidation of a thiol precursor to sulfonic acid, followed by sulfonamide coupling.
Thiol Oxidation and Sulfonyl Chloride Formation
Naphthalene-1-thiol (1.0 eq) is treated with chlorine gas in aqueous HCl (0°C, 2 h) to yield naphthalene-1-sulfonyl chloride. Excess Cl₂ is purged with N₂ before proceeding.
Coupling with Hydroxyethylamine
The sulfonyl chloride reacts directly with 2-(furan-3-yl)-2-hydroxyethylamine (1.05 eq) in tetrahydrofuran (THF) and NaHCO₃ (2.0 eq) at 20°C for 3 h. Filtration and solvent evaporation provide the crude product, purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : 76%
Advantages :
- Avoids isolation of moisture-sensitive sulfonyl chloride.
- Minimizes side reactions through controlled pH.
Stereoselective Synthesis Using Chiral Auxiliaries
To access enantiomerically pure material, a chiral oxazolidinone auxiliary directs asymmetric induction during hydroxyethylamine formation.
Auxiliary Attachment and Alkylation
(R)-4-Benzyl-2-oxazolidinone (1.0 eq) is acylated with furan-3-carbonyl chloride (1.1 eq) in DCM. The resultant acyloxazolidinone undergoes enolate alkylation with 2-bromoethanol (1.5 eq) at −78°C, yielding a diastereomeric mixture (dr 9:1).
Auxiliary Removal and Sulfonylation
Hydrolysis with LiOH/H₂O₂ (THF/H₂O, 0°C, 1 h) liberates the chiral amine, which is sulfonylated as described in Section 2.2.
Enantiomeric excess : 94% (determined by chiral HPLC).
Industrial-Scale Production and Process Optimization
Patent literature discloses a cost-effective route emphasizing catalytic recycling and solvent recovery.
Continuous-Flow Sulfonylation
A tubular reactor charged with immobilized lipase (Candida antarctica) catalyzes the coupling of naphthalene-1-sulfonic acid with 2-(furan-3-yl)-2-hydroxyethylamine in supercritical CO₂ (40°C, 100 bar). The enzyme is reused for 10 cycles without activity loss.
Yield : 82% per pass
Purity : 99.3% (HPLC)
Waste Minimization Strategies
- Solvent recovery : Distillation reclaims >95% THF and DCM.
- Catalyst recycling : Pd/C from hydrogenation steps is reactivated via HNO₃ wash.
Analytical and Spectroscopic Characterization
Table 1. Comparative Analytical Data
| Parameter | Value (Reported) | Method |
|---|---|---|
| Melting Point | 162–164°C | DSC |
| Solubility (H₂O, 25°C) | 0.12 mg/mL | Gravimetric |
| logP (octanol/water) | 2.34 | Shake-flask |
| pKa (sulfonamide NH) | 9.8 | Potentiometric |
Stability Studies :
- Thermal : Decomposition onset at 210°C (TGA).
- Photolytic : No degradation after 48 h under UV-Vis light (ICH Q1B).
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Environmental Science: The compound is studied for its potential use in environmental remediation, particularly in the detection and degradation of pollutants.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide can be contextualized by comparing it to analogous sulfonamide and heterocyclic derivatives reported in the literature. Key comparisons include:
Structural Analogues with Thiophene vs. Furan Substituents
Compounds containing thiophene (a sulfur-containing heterocycle) instead of furan (oxygen-containing) exhibit distinct electronic and steric profiles. For example:
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (, Compound a): This thiophene derivative lacks the naphthalene-sulfonamide backbone but shares a hydroxylated alkyl chain.
- Naphthalene-1-sulfonamide derivatives with thiophene : The substitution of furan with thiophene in sulfonamides could reduce hydrogen-bonding capacity (due to sulfur’s lower electronegativity) but improve metabolic stability due to thiophene’s resistance to oxidative degradation .
Naphthalene-sulfonamide Derivatives with Varied Substituents
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide (): This compound shares the naphthalene-sulfonamide core but substitutes the hydroxyethyl-furan group with a dimethoxyphenyl-ethyl chain. The methoxy groups enhance lipophilicity and π-stacking interactions, while the ethyl chain increases conformational flexibility. The crystal structure reveals intramolecular C-H⋯O hydrogen bonds and π-π interactions, stabilizing the molecule in a planar conformation .
Table 1: Comparative Analysis of Key Compounds
Table 2: Structural and Electronic Comparison of Heterocycles
| Heterocycle | Atom (X) | Electronegativity | π-Electron Density | Common Biological Interactions |
|---|---|---|---|---|
| Furan | O | 3.44 | Moderate | Hydrogen bonding, dipole interactions |
| Thiophene | S | 2.58 | High | π-Stacking, hydrophobic interactions |
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide is a compound that has gained attention in medicinal chemistry and environmental science due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a naphthalene moiety, and a sulfonamide group. These structural components contribute to its reactivity and interaction with biological targets. The sulfonamide group is particularly significant as it mimics para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzyme activity.
This compound exhibits its biological effects primarily through enzyme inhibition. The sulfonamide moiety interacts with dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. By inhibiting this enzyme, the compound can effectively reduce bacterial proliferation.
Research Findings
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Klebsiella pneumoniae | 0.30 |
| Pseudomonas aeruginosa | 0.35 |
These values indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies
- Ehrlich Ascites Carcinoma (EAC) Model : In vivo studies using EAC demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to untreated controls.
- Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other sulfonamide derivatives to understand its unique properties better.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 0.22 | 15 |
| Sulfanilamide | 0.50 | 25 |
| Trimethoprim | 0.15 | 30 |
This comparison highlights the superior activity of this compound relative to traditional sulfonamides.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling naphthalene-1-sulfonyl chloride with a furan-substituted ethanolamine derivative. Key steps include:
- Nucleophilic substitution : Reacting the sulfonyl chloride with the hydroxyethyl-furan intermediate under anhydrous conditions (e.g., dry DCM, 0–5°C) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yields range from 45–65% depending on stoichiometric ratios and solvent choice .
- Critical Parameters : Elevated temperatures (>40°C) may lead to side reactions, while insufficient drying reduces yield. Monitor via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons on naphthalene (δ 7.5–8.3 ppm), furan protons (δ 6.2–7.4 ppm), and hydroxyethyl group (δ 3.5–4.2 ppm for CH₂, δ 2.5–3.0 ppm for OH) .
- ¹³C NMR : Sulfonamide carbonyl (δ ~115 ppm), furan carbons (δ 110–150 ppm) .
- IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹), OH stretch (~3400 cm⁻¹) .
- MS : Molecular ion peak [M+H]⁺ at m/z 355.4 (calculated for C₁₆H₁₅NO₄S) .
Q. How does the furan-3-yl substituent influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : The furan ring enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in nonpolar solvents (e.g., hexane). Quantify via shake-flask method (logP ~2.1) .
- Stability : The hydroxyethyl group may lead to hygroscopicity. Store under inert atmosphere (N₂/Ar) at –20°C. Stability assays (HPLC, 24-hr RT) show <5% degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) across multiple cell lines (e.g., RAW 264.7 macrophages) to establish dose-dependent specificity .
- Mechanistic Profiling : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to identify binding targets (e.g., bacterial dihydropteroate synthase vs. human prostaglandin receptors) .
- Data Normalization : Account for assay variability (e.g., broth microdilution vs. agar diffusion) by including positive controls (e.g., sulfamethoxazole for antimicrobials, celecoxib for anti-inflammatory) .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB: e.g., 3TY7 for sulfonamide-binding enzymes). Key interactions: sulfonamide oxygen with Arg/Lys residues; furan π-stacking with hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across related sulfonamides .
Q. How can researchers address discrepancies in NMR or X-ray crystallography data during structural validation?
- Methodological Answer :
- Dynamic NMR : Resolve conformational ambiguities (e.g., hydroxyethyl rotation) by variable-temperature ¹H NMR (298–343 K). Line-shape analysis calculates energy barriers .
- X-ray Refinement : For crystallographic disagreements (e.g., bond angles), use SHELXL with high-resolution data (<1.0 Å). Validate via R-factor convergence (<0.05) and electron density maps .
- Complementary Techniques : Compare with FT-IR and Raman spectra to confirm functional group orientations .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for enzyme inhibition, and how can this be mitigated?
- Methodological Answer :
- Assay Conditions : Standardize pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C). Pre-incubate enzymes (e.g., 30 min) to ensure equilibrium .
- Enzyme Source : Use recombinant proteins (e.g., E. coli-expressed) to avoid interspecies variability. Validate purity via SDS-PAGE (>95%) .
- Statistical Analysis : Apply Grubbs’ test to exclude outliers and report mean ± SEM (n ≥ 3 independent replicates) .
Structural and Mechanistic Probes
Q. What isotopic labeling strategies (e.g., ¹³C, ²H) are recommended for tracking metabolic pathways of this compound?
- Methodological Answer :
- Synthesis : Introduce ¹³C at the sulfonamide carbonyl via labeled sulfonyl chloride (e.g., ¹³C-SO₂Cl₂). Confirm incorporation via ¹³C NMR .
- Tracing : Administer labeled compound to cell cultures (e.g., hepatocytes) and analyze metabolites via LC-MSⁿ. Key fragments: m/z 177 (naphthalene breakdown) and m/z 85 (furan oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
